molecular formula C12H13BrO3 B8170744 2-Bromo-4-(cyclobutylmethoxy)benzoic acid

2-Bromo-4-(cyclobutylmethoxy)benzoic acid

Cat. No.: B8170744
M. Wt: 285.13 g/mol
InChI Key: OHAZYOULUVGHFA-UHFFFAOYSA-N
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Description

2-Bromo-4-(cyclobutylmethoxy)benzoic acid is an organic compound with the molecular formula C12H13BrO3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with a bromine atom and a cyclobutylmethoxy group, respectively . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-Bromo-4-(cyclobutylmethoxy)benzoic acid typically involves the following steps:

    Etherification: The cyclobutylmethoxy group can be introduced through a nucleophilic substitution reaction.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-Bromo-4-(cyclobutylmethoxy)benzoic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-Bromo-4-(cyclobutylmethoxy)benzoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-bromo-4-(cyclobutylmethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c13-11-6-9(4-5-10(11)12(14)15)16-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAZYOULUVGHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC(=C(C=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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